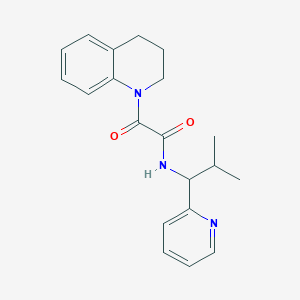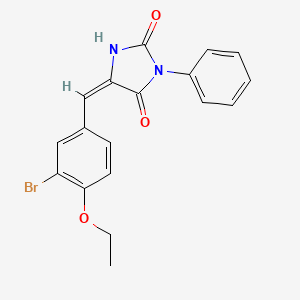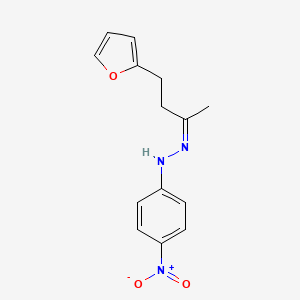![molecular formula C15H13BrN2O2S B5375597 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as BSI-201, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a PARP inhibitor, meaning that it inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.
科学的研究の応用
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been extensively studied for its potential applications in cancer research. PARP inhibitors have shown promise in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP activity is often upregulated, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP activity, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole prevents cancer cells from repairing DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to increase DNA damage and induce apoptosis, or programmed cell death. In addition, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has been shown to have neuroprotective effects, reducing the accumulation of toxic proteins and improving cognitive function.
実験室実験の利点と制限
One advantage of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole has minimal off-target effects, making it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is its relatively short half-life, which can make it difficult to maintain consistent PARP inhibition over long periods of time.
将来の方向性
There are a number of future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole. One area of interest is the development of more potent and selective PARP inhibitors. In addition, researchers are exploring the use of PARP inhibitors in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential applications of PARP inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole is a PARP inhibitor that has been extensively studied for its potential applications in scientific research. Its specificity for PARP inhibition and its potential use in cancer and neurodegenerative diseases make it a valuable tool for researchers. While there are limitations to its use in lab experiments, the future directions for research on 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole are promising and warrant further investigation.
合成法
The synthesis method of 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium hydroxide and 2-mercaptobenzimidazole. The final product is obtained through purification by column chromatography.
特性
IUPAC Name |
2-[2-(4-bromophenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-11-5-7-12(8-6-11)21(19,20)10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIIGQBLOHKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)

![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)
![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)